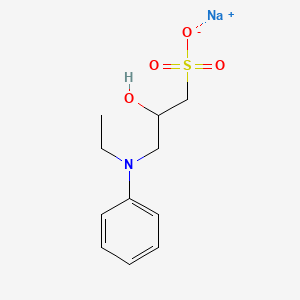
6-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one is an organic compound that belongs to the class of quinazolinones. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of an amino group at the 6th position, a hydroxypropyl group at the 1st position, and a tetrahydroquinazolinone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one typically involves the cyclization of amino-alcohols. One common method involves the use of an amination catalyst to facilitate the cyclization process. For example, the reaction of 2-(3-hydroxypropyl)aniline with formamide under acidic conditions can yield the desired quinazolinone derivative .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using high-yielding and environmentally friendly methods. For instance, the use of thionyl chloride as a chlorinating agent can improve the yield and purity of the product. This method avoids the use of harmful solvents like 1,2-dichloroethane, making it more suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form a dihydroquinazolinone.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and anthranilic acid.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dihydroquinazolinone.
Substitution: Formation of various substituted quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
6-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Amino-1,3-dimethyluracil
- 6-Amino-1-(3-chloropropyl)-1,3-dimethyluracil
- 6-Amino-1-(3-hydroxypropyl)-4-methylhexahydro-1,4-diazepine
Uniqueness
6-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one is unique due to its specific substitution pattern and the presence of both amino and hydroxypropyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H15N3O2 |
|---|---|
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
6-amino-1-(3-hydroxypropyl)-3,4-dihydroquinazolin-2-one |
InChI |
InChI=1S/C11H15N3O2/c12-9-2-3-10-8(6-9)7-13-11(16)14(10)4-1-5-15/h2-3,6,15H,1,4-5,7,12H2,(H,13,16) |
InChI-Schlüssel |
FCMOTXZAWPKYKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)N)N(C(=O)N1)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline](/img/structure/B13153847.png)
![4-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13153849.png)
![5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13153851.png)


![Benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]-](/img/structure/B13153858.png)


![1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13153877.png)
![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153884.png)
![Ethyl 4-acetyl-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate](/img/structure/B13153892.png)


![1-[3-(Aminomethyl)oxan-3-yl]-2-methylpropan-1-ol](/img/structure/B13153922.png)
